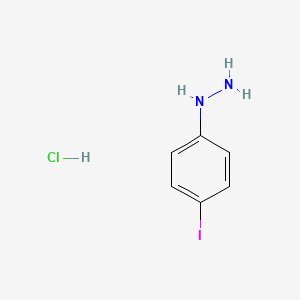

(4-Iodophenyl)hydrazine hydrochloride

Description

The exact mass of the compound (4-Iodophenyl)hydrazine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (4-Iodophenyl)hydrazine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Iodophenyl)hydrazine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-iodophenyl)hydrazine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7IN2.ClH/c7-5-1-3-6(9-8)4-2-5;/h1-4,9H,8H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBGQZFXOUDOZCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NN)I.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClIN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62830-55-1 | |

| Record name | 4-Iodophenylhydrazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to (4-Iodophenyl)hydrazine Hydrochloride (CAS: 62830-55-1): Properties, Applications, and Protocols for the Research Scientist

This guide provides an in-depth analysis of (4-Iodophenyl)hydrazine hydrochloride, a crucial reagent in modern organic synthesis. Designed for researchers, chemists, and professionals in drug development, this document moves beyond a simple data sheet to offer field-proven insights into its application, particularly focusing on the causality behind experimental choices and best practices for its use.

Chemical Identity and Physicochemical Properties

(4-Iodophenyl)hydrazine hydrochloride is the hydrochloride salt of 4-iodophenylhydrazine. The salt form is often preferred for its increased stability and ease of handling compared to the free base. Its core utility stems from the reactive hydrazine group, which serves as a potent nucleophile, and the iodine atom on the phenyl ring, which provides a versatile handle for subsequent cross-coupling reactions.

| Property | Value | Source(s) |

| CAS Number | 62830-55-1 | [1][2] |

| Molecular Formula | C₆H₈ClIN₂ | [1] |

| Molecular Weight | 270.50 g/mol | [1] |

| IUPAC Name | 1-(4-iodophenyl)hydrazine hydrochloride | [2] |

| Appearance | Solid, off-white to brown powder | [3] |

| Purity | Typically ≥97% | [2] |

| Melting Point | 102-106 °C (for free base, CAS 13116-27-3) | |

| Storage | Room Temperature, in a dry, well-ventilated place | [2][4] |

Note: The melting point is provided for the corresponding free base, as hydrochloride salts often decompose upon heating.

Safety, Handling, and Storage

Proper handling of (4-Iodophenyl)hydrazine hydrochloride is critical for laboratory safety. The compound is classified as hazardous, and adherence to established safety protocols is mandatory.

GHS Hazard Information:

| Hazard Class | Code | Statement | Source(s) |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | [1][2] |

| Skin Irritation | H315 | Causes skin irritation | [1][2] |

| Eye Irritation | H319 | Causes serious eye irritation | [1][2] |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [1][2] |

Expert Handling Recommendations:

-

Engineering Controls : Always handle this reagent within a certified chemical fume hood to avoid inhalation of dust.[4]

-

Personal Protective Equipment (PPE) : Standard PPE includes a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles. For weighing operations, a dust mask (e.g., N95) is recommended.

-

Storage : Keep the container tightly sealed and store in a cool, dry, and well-ventilated area away from strong oxidizing agents and strong acids.[4] While room temperature storage is generally acceptable, for long-term stability, storing under an inert atmosphere (e.g., nitrogen or argon) can prevent gradual oxidation.

-

Disposal : Dispose of waste material and empty containers in accordance with local, regional, and national regulations. Do not allow the product to enter drains.

Core Application in Organic Synthesis: The Fischer Indole Synthesis

The most prominent application of (4-Iodophenyl)hydrazine hydrochloride is as a key precursor in the Fischer indole synthesis, a robust and versatile method for constructing the indole nucleus.[5][6] This heterocyclic motif is a cornerstone of numerous pharmaceuticals, including antimigraine agents of the triptan class.[5]

Mechanistic Overview

The reaction proceeds through a series of well-defined, acid-catalyzed steps. Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions. The process was first discovered by Emil Fischer in 1883 and its mechanism was later proposed by Robinson.[5][6]

-

Hydrazone Formation : The synthesis begins with the condensation of (4-iodophenyl)hydrazine with an aldehyde or ketone to form a phenylhydrazone intermediate.[7]

-

Tautomerization : The phenylhydrazone tautomerizes to its more reactive enamine (or 'ene-hydrazine') isomer.[7]

-

[2][2]-Sigmatropic Rearrangement : Following protonation, the enamine undergoes a concerted, electrocyclic[2][2]-sigmatropic rearrangement, which is the key bond-forming step.[8] This step temporarily disrupts the aromaticity of the phenyl ring to form a di-imine intermediate.

-

Rearomatization & Cyclization : The intermediate rearomatizes, and subsequent intramolecular nucleophilic attack by the terminal nitrogen atom forms a five-membered ring (an aminal).[7]

-

Ammonia Elimination : Finally, under acidic catalysis, a molecule of ammonia (NH₃) is eliminated, leading to the formation of the stable, aromatic indole ring.[6]

Caption: Mechanism of the Fischer Indole Synthesis.

The Strategic Advantage of the Iodo-Substituent

The choice of (4-iodophenyl)hydrazine hydrochloride over unsubstituted phenylhydrazine is a strategic one in drug discovery and complex molecule synthesis. The iodine atom at the 6-position of the resulting indole is not merely a spectator; it is a powerful synthetic handle. It enables a wide range of palladium-catalyzed cross-coupling reactions, such as:

-

Suzuki Coupling : For the introduction of aryl or vinyl groups.

-

Sonogashira Coupling : For the installation of alkynes.

-

Heck Coupling : For olefination.

-

Buchwald-Hartwig Amination : For C-N bond formation.

This allows for late-stage functionalization, a highly desirable strategy in medicinal chemistry for rapidly generating diverse libraries of compounds for structure-activity relationship (SAR) studies.

Experimental Protocol: Synthesis of a 6-Iodoindole Derivative

This section provides a representative, step-by-step protocol for the synthesis of a 6-iodoindole derivative using (4-Iodophenyl)hydrazine hydrochloride and a generic ketone (e.g., cyclohexanone).

Materials and Reagents

-

(4-Iodophenyl)hydrazine hydrochloride

-

Cyclohexanone (or other suitable ketone/aldehyde)

-

Glacial Acetic Acid (AcOH) or another suitable acid catalyst (e.g., polyphosphoric acid, zinc chloride)[5][7]

-

Ethanol (EtOH)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Step-by-Step Procedure

Step 1: Phenylhydrazone Formation

-

To a round-bottom flask equipped with a magnetic stir bar, add (4-Iodophenyl)hydrazine hydrochloride (1.0 eq).

-

Add ethanol (approx. 5-10 mL per gram of hydrazine).

-

Add the ketone (e.g., cyclohexanone, 1.05 eq) to the suspension.

-

Stir the mixture at room temperature for 1-2 hours. The formation of the hydrazone is often indicated by the precipitation of a solid or a color change. The progress can be monitored by Thin Layer Chromatography (TLC).

Step 2: Indolization (Cyclization)

-

Once hydrazone formation is complete, add the acid catalyst. For this example, glacial acetic acid is used as both the catalyst and solvent.

-

Heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent/catalyst system) and maintain for 2-6 hours. Monitor the reaction by TLC until the starting hydrazone is consumed.

-

Expert Insight: The choice of acid is critical. Brønsted acids like HCl or H₂SO₄ are effective, but Lewis acids like ZnCl₂ can also be used, sometimes offering milder conditions.[5] Polyphosphoric acid (PPA) is an excellent choice for less reactive substrates as it acts as both a catalyst and a dehydrating agent.

-

Step 3: Workup and Isolation

-

Allow the reaction mixture to cool to room temperature.

-

Carefully pour the mixture into a beaker of ice water.

-

Neutralize the acidic solution by slowly adding saturated aqueous NaHCO₃ until effervescence ceases (pH ~7-8).

-

Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic extracts and wash with water, followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Step 4: Purification

-

Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-iodoindole derivative.

Workflow Visualization

Caption: Step-by-step experimental workflow.

Conclusion

(4-Iodophenyl)hydrazine hydrochloride is a high-value reagent for chemical synthesis. Its primary role in the Fischer indole synthesis provides a reliable pathway to complex heterocyclic structures. The true power of this specific building block lies in the iodo-substituent, which unlocks a vast chemical space for further molecular elaboration through modern cross-coupling chemistry. A thorough understanding of its properties, handling requirements, and the mechanistic nuances of its reactions is essential for any scientist aiming to leverage its full synthetic potential in research and development.

References

-

(4-Iodophenyl)hydrazine hydrochloride - Oakwood Chemical.

-

(4-Iodophenyl)hydrazine hydrochloride (Cas 62830-55-1) - Parchem.

-

(4-Iodophenyl)hydrazine hydrochloride | 62830-55-1 - Sigma-Aldrich.

-

4-Iodophenylhydrazine 95 | 13116-27-3 - Sigma-Aldrich.

-

4-Iodophenylhydrazine, 95% - Fisher Scientific.

-

Fischer indole synthesis - Wikipedia.

-

4-IODOPHENYLHYDRAZINE - TJK Speciality N Fine Chemicals.

-

(4-Iodophenyl)hydrazine hydrochloride | 62830-55-1 - ChemicalBook.

-

SAFETY DATA SHEET - 1-(4-Iodophenyl)hydrazine - Fisher Scientific.

-

Fischer Indole Synthesis - Alfa Chemistry.

-

Fischer Indole Synthesis - J&K Scientific LLC.

-

Fischer Indole Synthesis - Organic Chemistry Portal.

-

SAFETY DATA SHEET - Phenylhydrazine - Sigma-Aldrich.

-

New 3H-Indole Synthesis by Fischer's Method. Part I - PMC - NIH.

Sources

- 1. (4-Iodophenyl)hydrazine hydrochloride [oakwoodchemical.com]

- 2. (4-Iodophenyl)hydrazine hydrochloride | 62830-55-1 [sigmaaldrich.com]

- 3. 4-IODOPHENYLHYDRAZINE – TJK Speciality N Fine Chemicals [tjkchemicals.in]

- 4. fishersci.com [fishersci.com]

- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 6. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. jk-sci.com [jk-sci.com]

A-Z Guide to Synthesizing (4-Iodophenyl)hydrazine Hydrochloride: A Technical Guide for Medicinal Chemists and Process Development Scientists

Abstract

(4-Iodophenyl)hydrazine and its hydrochloride salt are pivotal building blocks in medicinal chemistry, most notably for the construction of indole rings via the Fischer indole synthesis.[1] This guide provides an in-depth, technically-grounded protocol for the synthesis of (4-Iodophenyl)hydrazine hydrochloride from the readily available starting material, 4-iodoaniline. We will delve into the mechanistic underpinnings of the reaction, offer a detailed, step-by-step experimental procedure, and discuss critical process parameters, safety considerations, and methods for characterization. This document is intended for researchers, chemists, and drug development professionals seeking a reliable and scalable method for preparing this important synthetic intermediate.

Introduction: The Strategic Importance of (4-Iodophenyl)hydrazine

Arylhydrazines are a cornerstone of heterocyclic chemistry. Among them, (4-Iodophenyl)hydrazine holds particular value. The iodine substituent serves a dual purpose: it provides a handle for further functionalization through cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) and its electronic properties can be exploited to modulate the biological activity of the final molecule. Its primary application is as a precursor in the Fischer indole synthesis, a robust method for creating the indole scaffold found in numerous pharmaceuticals and natural products.[1][2]

The synthesis proceeds via a classic two-step, one-pot sequence:

-

Diazotization: Conversion of the primary aromatic amine (4-iodoaniline) into a diazonium salt.

-

Reduction: Reduction of the intermediate diazonium salt to the corresponding hydrazine derivative.[3]

This guide will focus on the use of stannous chloride (SnCl₂) as the reducing agent, a method known for its reliability and effectiveness.[3][4]

Mechanistic Insights: The Chemistry Behind the Synthesis

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization.

Step 1: Diazotization of 4-Iodoaniline

Diazotization is the reaction of a primary aromatic amine with nitrous acid (HNO₂) to form a diazonium salt.[5] Nitrous acid is unstable and is therefore generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl).[1]

The key stages are:

-

Formation of the Nitrosating Agent: In the acidic medium, sodium nitrite is protonated and subsequently loses water to form the highly electrophilic nitrosonium ion (NO⁺).

-

Electrophilic Attack: The lone pair of the amino group on 4-iodoaniline attacks the nitrosonium ion, forming an N-N bond.

-

Proton Transfers & Dehydration: A series of proton transfers and tautomerization steps lead to the formation of a diazohydroxide intermediate.[1] Subsequent protonation of the hydroxyl group followed by the elimination of a water molecule generates the stable 4-iodobenzenediazonium chloride.[5]

Maintaining a low temperature (0–5 °C) is critical during this step. The diazonium salt is thermally unstable and can decompose, leading to side products and reduced yields.[5]

Step 2: Reduction with Stannous Chloride (SnCl₂)

The 4-iodobenzenediazonium salt is then reduced to (4-Iodophenyl)hydrazine. Stannous chloride is an effective reducing agent for this transformation.[3][6] The Sn(II) ion is oxidized to Sn(IV) in the process, while the diazonium group is reduced to the hydrazine. The reaction is typically carried out in a strongly acidic environment, which helps to stabilize the product as its hydrochloride salt, facilitating its precipitation and isolation.[3]

Overall Reaction Scheme:

Caption: Step-by-step workflow for the synthesis of (4-Iodophenyl)hydrazine HCl.

Product Characterization

Confirming the identity and purity of the final product is a critical step.

| Analysis | Expected Result | Purpose |

| Appearance | Off-white to pale tan solid | Initial quality check |

| Melting Point | Varies; literature values can be referenced. | Purity indicator |

| ¹H NMR | Aromatic protons and N-H protons consistent with the structure. | Structural confirmation |

| FT-IR | Characteristic peaks for N-H stretching, aromatic C-H, and C-I bonds. | Functional group identification |

| Purity (HPLC) | Typically >97% [7] | Quantitative purity assessment |

Product Specifications:

Safety and Handling

-

4-Iodoaniline: Toxic and an irritant. Handle with care.

-

Concentrated Hydrochloric Acid: Highly corrosive. Causes severe burns. Work in a fume hood and wear acid-resistant gloves.

-

Sodium Nitrite: Oxidizer. Toxic if swallowed.

-

Stannous Chloride: Corrosive and may cause sensitization.

-

(4-Iodophenyl)hydrazine hydrochloride: Harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. [7]* Diazonium Salts: Aryl diazonium salts can be explosive when isolated and dry. [5]NEVER isolate the diazonium salt intermediate. Always use it in solution immediately after its preparation.

Conclusion

The synthesis of (4-Iodophenyl)hydrazine hydrochloride from 4-iodoaniline via diazotization and subsequent stannous chloride reduction is a well-established and reliable method. [3]By carefully controlling key parameters, particularly temperature during the diazotization step, researchers can consistently obtain high yields of this valuable intermediate. The protocol detailed in this guide provides a robust foundation for laboratory-scale synthesis and can be adapted for process scale-up with appropriate safety and engineering controls. The strategic importance of this building block in the synthesis of indole-containing pharmaceutical agents ensures its continued relevance in the field of drug discovery and development.

References

- NPTEL. (n.d.). Aromatic Diazonium Salts. NPTEL Archive.

-

Chemistry LibreTexts. (2023, January 22). Reactions of Aryl Diazonium Salts. Retrieved from [Link]

-

BYJU'S. (n.d.). Diazotization Reaction Mechanism. Retrieved from [Link]

-

Wikipedia. (2023). Diazonium compound. Retrieved from [Link]

-

Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Phenylhydrazine. Coll. Vol. 1, p.442 (1941); Vol. 4, p.75 (1925). Retrieved from [Link]

- Organic Syntheses. (n.d.). Procedure for a related synthesis.

-

Oakwood Chemical. (n.d.). (4-Iodophenyl)hydrazine hydrochloride. Product Page. Retrieved from [Link]

- Katritzky, A. R., & Meth-Cohn, O. (Eds.). (1995).

- MySkinRecipes. (n.d.). (4-Iodophenyl)hydrazine hydrochloride.

- Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911.

- Google Patents. (n.d.). Preparation method for 4-chlorophenylhydrazine hydrochloride. CN103910650A.

- Chen, H., et al. (2008). A safe and convenient synthesis of 4-benzyloxy-3-chloroaniline. ARKIVOC, 2008(xiv), 1-6.

- Seman, J. J., et al. (1997). Stannous chloride-mediated reductive cyclization-rearrangement of nitroarenyl ketones. Tetrahedron, 53(24), 8345-8360.

Sources

- 1. byjus.com [byjus.com]

- 2. (4-Iodophenyl)hydrazine hydrochloride [myskinrecipes.com]

- 3. Diazonium compound - Wikipedia [en.wikipedia.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Stannous chloride-mediated reductive cyclization-rearrangement of nitroarenyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. (4-Iodophenyl)hydrazine hydrochloride [oakwoodchemical.com]

An In-depth Technical Guide to the Solubility of (4-Iodophenyl)hydrazine Hydrochloride in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of (4-Iodophenyl)hydrazine hydrochloride in various organic solvents. Recognizing the scarcity of publicly available quantitative data for this specific compound, this document emphasizes the foundational principles of solubility for hydrochloride salts, offers a systematic approach to solvent selection, and details a robust experimental protocol for solubility determination. This guide is intended to empower researchers, chemists, and drug development professionals with the theoretical knowledge and practical methodologies required to effectively work with this compound in diverse non-aqueous systems.

Introduction: The Critical Role of Solubility

(4-Iodophenyl)hydrazine and its hydrochloride salt are important intermediates in the synthesis of a variety of pharmacologically active molecules and chemical probes. Its utility in forming indole rings via the Fischer indole synthesis, among other reactions, makes it a valuable building block. The success of any synthetic procedure, purification process (like recrystallization), or formulation effort hinges on a thorough understanding of the compound's solubility in different media.[1] As a hydrochloride salt, its solubility behavior is governed by a complex interplay of factors including the high lattice energy of the crystal and its interaction with solvent molecules.[2] This guide will deconstruct these factors and provide a clear path for experimental validation.

Theoretical Framework: Predicting Solubility Behavior

The solubility of an ionic compound like (4-Iodophenyl)hydrazine hydrochloride in an organic solvent is a function of the thermodynamic equilibrium between the solid state and the solvated ions. For dissolution to occur, the energy released from solvent-solute interactions (solvation energy) must overcome the energy holding the crystal lattice together (lattice energy).[2]

The guiding principle is "like dissolves like."[3] (4-Iodophenyl)hydrazine hydrochloride is a polar, ionic salt. Therefore, it is expected to have higher solubility in polar solvents capable of stabilizing the charged ions.

Key influencing factors include:

-

Solvent Polarity and Dielectric Constant: Polar solvents with high dielectric constants are more effective at shielding the electrostatic attraction between the cation ((4-Iodophenyl)hydrazinium) and the chloride anion, thus promoting dissolution.

-

Hydrogen Bonding: Protic solvents (e.g., alcohols) can act as hydrogen bond donors to the chloride anion and acceptors for the N-H protons of the hydrazinium cation. Aprotic polar solvents (e.g., DMSO, DMF) can typically only act as hydrogen bond acceptors. This makes polar protic solvents, like methanol and ethanol, strong candidates for achieving significant solubility.[4][5]

-

The Common Ion Effect: In solvents containing chloride ions from another source, the solubility of (4-Iodophenyl)hydrazine hydrochloride may be suppressed. This is particularly relevant in specific reaction mixtures but less so for pure solvents.[6][7]

-

Temperature: For most solid solutes, solubility increases with temperature as the additional thermal energy helps to break apart the crystal lattice.[3][8]

Based on these principles, we can make qualitative predictions about solubility across different solvent classes.

Data Presentation: A Predictive and Experimental Framework

| Solvent | Class | Polarity Index | Dielectric Constant (20°C) | H-Bonding | Predicted Qualitative Solubility | Experimental Solubility ( g/100 mL) |

| Methanol | Polar Protic | 5.1 | 32.7 | Donor & Acceptor | High | User to determine |

| Ethanol | Polar Protic | 4.3 | 24.5 | Donor & Acceptor | Moderate to High | User to determine |

| Isopropanol | Polar Protic | 3.9 | 19.9 | Donor & Acceptor | Moderate | User to determine |

| Water | Polar Protic | 10.2 | 80.1 | Donor & Acceptor | Soluble | User to determine |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | 46.7 | Acceptor | High | User to determine |

| Dimethylformamide (DMF) | Polar Aprotic | 6.4 | 36.7 | Acceptor | Moderate to High | User to determine |

| Acetonitrile | Polar Aprotic | 5.8 | 37.5 | Acceptor | Low to Moderate | User to determine |

| Dichloromethane (DCM) | Halogenated | 3.1 | 9.1 | Weak Acceptor | Very Low | User to determine |

| Tetrahydrofuran (THF) | Ether | 4.0 | 7.6 | Acceptor | Very Low | User to determine |

| Ethyl Acetate | Ester | 4.4 | 6.0 | Acceptor | Insoluble to Very Low | User to determine |

| Toluene | Aromatic Hydrocarbon | 2.4 | 2.4 | None | Insoluble | User to determine |

| Hexane | Aliphatic Hydrocarbon | 0.1 | 1.9 | None | Insoluble | User to determine |

Note: The free base, (4-Iodophenyl)hydrazine, is noted to be insoluble in water.[9][10] The hydrochloride salt form is expected to exhibit significantly higher aqueous solubility due to its ionic nature.[4][5]

Experimental Protocol: The Isothermal Shake-Flask Method

To obtain reliable, quantitative solubility data, the isothermal shake-flask method is the gold standard.[3] It measures the thermodynamic equilibrium solubility.

Materials and Equipment

-

(4-Iodophenyl)hydrazine hydrochloride (purity >95%)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or sealed flasks

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Syringe filters (0.22 or 0.45 µm, PTFE or other solvent-compatible membrane)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer, HPLC)

Experimental Workflow Diagram

Caption: Isothermal shake-flask method workflow.

Step-by-Step Methodology

-

Preparation: Add an excess amount of (4-Iodophenyl)hydrazine hydrochloride to a vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment. Record the exact mass if using the mass balance method for quantification.

-

Solvent Addition: Add a precise volume of the chosen organic solvent to the vial.

-

Equilibration: Seal the vial tightly to prevent solvent evaporation. Place the vial in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the mixture for a sufficient time (typically 24 to 48 hours) to ensure that equilibrium is reached. Visual inspection should confirm the presence of undissolved solid.[11]

-

Phase Separation: Remove the vial from the shaker and allow it to stand undisturbed at the same constant temperature, permitting the excess solid to settle.

-

Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean, tared vial (for gravimetric analysis) or a volumetric flask (for spectroscopic/chromatographic analysis).[11] This step is critical to remove any microscopic undissolved particles.

-

Quantification:

-

Gravimetric Method: Weigh the vial containing the filtered solution. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's decomposition point. Weigh the vial again to determine the mass of the dissolved solid.[8]

-

Spectroscopic/Chromatographic Method: Dilute the filtered solution accurately to a concentration that falls within the linear range of a pre-established calibration curve (e.g., using UV-Vis or HPLC). Measure the absorbance or peak area and calculate the concentration of the saturated solution.[12]

-

-

Calculation: Express the solubility in appropriate units, such as mg/mL or g/100 mL. Repeat the experiment at least in triplicate to ensure reproducibility.

Safety and Handling

(4-Iodophenyl)hydrazine hydrochloride is a hazardous substance.[13] The free base is classified as an acute oral, dermal, and inhalation toxin, and it causes skin and eye irritation.[13]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[14]

-

Handling: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid dust inhalation.[13][15]

-

Storage: Keep the container tightly closed and store it in a cool, dry, and dark place, as the compound may be light-sensitive.[9][15]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Consult the most recent Safety Data Sheet (SDS) for complete and detailed safety information before handling.[13][15][16]

Conclusion

While specific, pre-existing quantitative solubility data for (4-Iodophenyl)hydrazine hydrochloride is sparse, a robust understanding of its chemical nature as an ionic salt allows for strong qualitative predictions. Its solubility is expected to be highest in polar protic solvents like methanol and polar aprotic solvents like DMSO. For drug development and process chemistry, where precise values are non-negotiable, the isothermal shake-flask method detailed herein provides a reliable and authoritative means of generating this critical data. By combining theoretical prediction with rigorous experimental validation, researchers can confidently select appropriate solvent systems to optimize their synthetic, purification, and formulation processes.

References

- Quora. (2021). How do you determine the solubility of a solid?

- Semantic Scholar. (n.d.). Solubility determination of barely aqueous-soluble organic solids.

- SlideShare. (n.d.). solubility experimental methods.pptx.

- Sigma-Aldrich. (n.d.). 4-Iodophenylhydrazine 95.

- ACS Publications. (2019).

- ChemicalBook. (2025). 4-Iodophenylhydrazine | 13116-27-3.

- Fisher Scientific. (2021).

- BenchChem. (2025). Technical Guide: Solubility of 4-Cyanophenylhydrazine Hydrochloride in Organic Solvents.

- YouTube. (2025). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone.

- Solubility of Things. (n.d.). Phenelzine hydrochloride.

- Sigma-Aldrich. (2024).

- Fisher Scientific. (2024). SAFETY DATA SHEET - 4-Sulfonamidophenylhydrazine hydrochloride.

- Solubility of Things. (n.d.). Phenelzine dihydrochloride.

- PubMed. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts.

- TJK Speciality N Fine Chemicals. (n.d.). 4-IODOPHENYLHYDRAZINE.

- PubMed. (n.d.).

- Pharmaceutical Technology. (n.d.). Salt Selection in Drug Development.

Sources

- 1. benchchem.com [benchchem.com]

- 2. pharmtech.com [pharmtech.com]

- 3. m.youtube.com [m.youtube.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. quora.com [quora.com]

- 9. 4-Iodophenylhydrazine | 13116-27-3 [chemicalbook.com]

- 10. 4-IODOPHENYLHYDRAZINE – TJK Speciality N Fine Chemicals [tjkchemicals.in]

- 11. pubs.acs.org [pubs.acs.org]

- 12. solubility experimental methods.pptx [slideshare.net]

- 13. fishersci.com [fishersci.com]

- 14. 4-Iodophenylhydrazine 95 13116-27-3 [sigmaaldrich.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. 5.imimg.com [5.imimg.com]

Introduction: The Role and Risks of (4-Iodophenyl)hydrazine Hydrochloride in Modern Synthesis

<-4.0> (4-Iodophenyl)hydrazine Hydrochloride: A Technical Guide to Safe Handling and Application

For Researchers, Scientists, and Drug Development Professionals

(4-Iodophenyl)hydrazine hydrochloride is a pivotal reagent in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its utility is most prominently demonstrated in the Fischer indole synthesis, a cornerstone reaction for creating the indole nucleus found in a vast array of bioactive compounds, including antimigraine drugs of the triptan class.[1] The presence of the iodo-substituent provides a reactive handle for further molecular elaboration through cross-coupling reactions, making it a versatile building block in drug discovery programs.[2] However, the inherent reactivity that makes this compound valuable also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth analysis of the safety data for (4-Iodophenyl)hydrazine hydrochloride and outlines best practices for its handling and use in a research and development setting.

Section 1: Safety Data Sheet (SDS) Analysis: A Foundation for Risk Assessment

A comprehensive understanding of a chemical's Safety Data Sheet (SDS) is the first line of defense in ensuring laboratory safety. The following sections dissect the critical safety information for (4-Iodophenyl)hydrazine hydrochloride.

Hazard Identification

(4-Iodophenyl)hydrazine hydrochloride is classified as a hazardous substance. The primary hazards are summarized below.

| Hazard Class | GHS Classification | Signal Word | Hazard Statements |

| Acute Toxicity, Oral | Category 3 or 4 | Danger/Warning | H301/H302: Toxic/Harmful if swallowed.[3] |

| Acute Toxicity, Dermal | Category 3 | Danger | H311: Toxic in contact with skin.[3] |

| Acute Toxicity, Inhalation | Category 3 | Danger | H331: Toxic if inhaled.[3] |

| Skin Corrosion/Irritation | Category 1B or 2 | Danger/Warning | H314/H315: Causes severe skin burns and eye damage/Causes skin irritation.[3][4] |

| Serious Eye Damage/Irritation | Category 1 or 2A | Danger/Warning | H318/H319: Causes serious eye damage/Causes serious eye irritation.[3][4] |

| Skin Sensitization | Category 1 | Warning | H317: May cause an allergic skin reaction.[3] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Warning | H335: May cause respiratory irritation.[3][4] |

It is important to note that hydrazines as a class of compounds are known to have potential carcinogenic and mutagenic properties, and some may cause damage to organs through prolonged or repeated exposure.[5]

First-Aid Measures

In the event of exposure, immediate and appropriate first-aid is crucial.

| Exposure Route | First-Aid Protocol |

| Inhalation | Remove the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[3][6] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[3][4][6] |

| Eye Contact | Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][4][6] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][4] |

Handling and Storage

Proper handling and storage are paramount to preventing exposure and maintaining the integrity of the compound.

-

Handling:

-

Work in a well-ventilated area, preferably under a chemical fume hood.[3][6]

-

Avoid contact with skin, eyes, and clothing.[6]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[6] A NIOSH/MSHA-approved respirator may be necessary for certain operations.[3]

-

Wash hands thoroughly after handling.[6]

-

Do not eat, drink, or smoke in the work area.[6]

-

-

Storage:

Section 2: Risk Mitigation and Proactive Safety Protocols

Beyond understanding the inherent hazards, a proactive approach to safety involves implementing robust risk mitigation strategies. This involves a logical progression from identifying the hazard to establishing and adhering to control measures.

Sources

The Fischer Indole Synthesis with Substituted Phenylhydrazines: A Mechanistic and Practical Guide for Drug Development

Abstract

The Fischer indole synthesis, a venerable yet remarkably versatile reaction, has remained a cornerstone in the synthesis of the indole scaffold for over a century. Its significance is profoundly felt in the realms of medicinal chemistry and drug development, where the indole nucleus is a privileged motif in a vast array of therapeutic agents. This in-depth technical guide provides a comprehensive exploration of the Fischer indole synthesis, with a specific focus on the mechanistic nuances and practical considerations when employing substituted phenylhydrazines. We will delve into the intricate interplay of electronic and steric effects of substituents on the phenylhydrazine ring, their profound impact on reaction rates, yields, and regioselectivity, and provide field-proven insights and detailed experimental protocols to empower researchers, scientists, and drug development professionals in their synthetic endeavors.

Introduction: The Enduring Legacy of the Fischer Indole Synthesis

Discovered by Hermann Emil Fischer in 1883, the Fischer indole synthesis is a robust and highly adaptable method for constructing the indole ring system from the acid-catalyzed reaction of a (substituted) phenylhydrazine with an aldehyde or a ketone.[1][2] The indole motif is a fundamental building block in a plethora of natural products and synthetic pharmaceuticals, including the anti-migraine triptan class of drugs.[1][2] The enduring utility of this reaction lies in its ability to generate a wide variety of substituted indoles, a feat made possible by the judicious selection of substituted starting materials. This guide will specifically address the critical role of substituents on the phenylhydrazine component, providing a deep dive into the underlying mechanistic principles that govern the reaction's outcome.

The Core Mechanism: A Step-by-Step Dissection

The generally accepted mechanism for the Fischer indole synthesis, first proposed by Robinson, is a multi-step process that elegantly transforms a phenylhydrazine and a carbonyl compound into the aromatic indole ring system.[1][3] Understanding each step is paramount to comprehending the influence of substituents and for troubleshooting and optimizing the reaction.

The key stages of the mechanism are:

-

Phenylhydrazone Formation: The reaction commences with the acid-catalyzed condensation of a substituted phenylhydrazine with an aldehyde or ketone to form a phenylhydrazone.[4][5]

-

Tautomerization to the Ene-hydrazine: The phenylhydrazone then undergoes tautomerization to its corresponding ene-hydrazine isomer.[1][3]

-

[6][6]-Sigmatropic Rearrangement: This is the crucial carbon-carbon bond-forming step. The protonated ene-hydrazine undergoes a[6][6]-sigmatropic rearrangement, akin to a Claisen rearrangement, to form a di-imine intermediate.[1][3] This step is often considered the rate-determining step of the overall reaction.[1]

-

Rearomatization and Cyclization: The di-imine intermediate rearomatizes, followed by an intramolecular nucleophilic attack of the amino group onto the imine carbon, forming a cyclic aminal.[1][3]

-

Elimination of Ammonia: Finally, under acidic conditions, the aminal eliminates a molecule of ammonia to afford the thermodynamically stable aromatic indole product.[1][3]

Figure 1: The generalized mechanism of the Fischer Indole Synthesis.

The Impact of Phenylhydrazine Substituents: A Tale of Electronics and Sterics

The nature and position of substituents on the phenylhydrazine ring exert a profound influence on the course of the Fischer indole synthesis. These effects can be broadly categorized as electronic and steric.

Electronic Effects: Modulating Reactivity

The electronic properties of the substituent directly impact the electron density of the phenyl ring and the nitrogen atoms of the hydrazine moiety, thereby influencing the rates of the key mechanistic steps.

-

Electron-Donating Groups (EDGs): Substituents such as alkyl (-R), methoxy (-OCH₃), and amino (-NR₂) groups increase the electron density of the aromatic ring. This enhanced nucleophilicity facilitates the crucial[6][6]-sigmatropic rearrangement, often leading to higher yields and allowing for milder reaction conditions. However, strongly electron-donating groups can also have a detrimental effect. Computational studies have shown that excessive electron donation can stabilize the heterolytic cleavage of the N-N bond in the ene-hydrazine intermediate, leading to reaction failure and the formation of byproducts like aniline and 3-methylindole.[7]

-

Electron-Withdrawing Groups (EWGs): Conversely, substituents like nitro (-NO₂), cyano (-CN), and halo (-Cl, -Br) groups decrease the electron density of the phenyl ring. This deactivation makes the[6][6]-sigmatropic rearrangement more challenging, often necessitating harsher reaction conditions such as stronger acids and higher temperatures, and typically results in lower yields.[1] For instance, the reaction of p-nitrophenylhydrazine hydrochloride with isopropyl methyl ketone in acetic acid alone gives a meager 10% yield, which can be improved to 30% by the addition of hydrochloric acid and a longer reaction time.[1]

Steric Effects: The Influence of Bulk

Steric hindrance, particularly from substituents at the ortho position of the phenylhydrazine ring, can significantly impact the reaction.

-

Ortho Substituents: A bulky group at the ortho position can hinder the approach of the carbonyl compound during the initial hydrazone formation. More importantly, it can impede the conformational changes required for the[6][6]-sigmatropic rearrangement and the subsequent cyclization step. In some cases, this steric clash can lead to lower yields or even prevent the reaction from proceeding. However, smaller ortho substituents like a methyl group are generally well-tolerated.[3]

Regioselectivity with Meta-Substituted Phenylhydrazines

The use of a meta-substituted phenylhydrazine introduces the possibility of forming two regioisomeric indole products (4- and 6-substituted). The outcome of this cyclization is a delicate balance of both electronic and steric factors.

-

General Trend: In many cases, the cyclization preferentially occurs at the position para to the substituent, leading to the 6-substituted indole as the major product. This is often attributed to the greater steric hindrance at the ortho position.

-

Influence of Substituent Nature: The electronic nature of the meta-substituent can also influence the regioselectivity. Electron-donating groups tend to favor the formation of the 6-substituted indole, while electron-withdrawing groups may show a reduced preference or even favor the 4-substituted isomer under certain conditions. The choice of acid catalyst and reaction temperature can also play a crucial role in directing the regioselectivity.

Quantitative Data Summary: Substituent Effects on Reaction Yield

The following table provides a summary of representative yields for the Fischer indole synthesis with various substituted phenylhydrazines, illustrating the principles discussed above.

| Phenylhydrazine Substituent | Carbonyl Compound | Acid Catalyst | Temperature (°C) | Yield (%) | Reference |

| p-Tolyl | 2-Methylcyclohexanone | Acetic Acid | Room Temp | 85 | [8] |

| o-Tolyl | Isopropyl methyl ketone | Acetic Acid | Room Temp | High (not specified) | [3] |

| p-Nitro | Isopropyl methyl ketone | Acetic Acid | Reflux | 10 | [1][3] |

| p-Nitro | Isopropyl methyl ketone | Acetic Acid / HCl | Reflux | 30 | [1][3] |

| o-Nitro | 2-Methylcyclohexanone | Acetic Acid | Reflux | 51 | [1] |

| p-Chloro | 1,2-Cyclohexanedione | Not specified | Not specified | 54 (of intermediate) | [9] |

| Unsubstituted | 1,4-Cyclohexanedione monoethylene acetal | Not specified | 190 | 89 | [9] |

Experimental Protocols: A Practical Guide

The following protocols provide detailed, step-by-step methodologies for conducting the Fischer indole synthesis with representative substituted phenylhydrazines.

Protocol 1: Synthesis of a 6-Substituted Indole using an Electron-Donating Group (p-Tolylhydrazine)

This protocol is adapted from the synthesis of 4a,6-dimethyl-1,2,3,4-tetrahydro-4aH-carbazole.[8]

Materials:

-

p-Tolylhydrazine hydrochloride (1.0 eq)

-

2-Methylcyclohexanone (1.0 eq)

-

Glacial Acetic Acid

-

1 M Sodium Hydroxide (NaOH) solution

-

Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add p-tolylhydrazine hydrochloride and 2-methylcyclohexanone to glacial acetic acid.

-

Reaction: Stir the mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and neutralize with 1 M NaOH solution.

-

Extraction: Dilute the mixture with water and extract with dichloromethane or chloroform (3 x volume of aqueous layer).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and remove the solvent under reduced pressure.

-

Purification: Purify the crude product by passing it through a short silica gel column to yield the final product.

Protocol 2: Synthesis of a 5-Nitroindole using an Electron-Withdrawing Group (p-Nitrophenylhydrazine)

This protocol is adapted from the synthesis of 2,3,3-trimethyl-5-nitroindolenine.[1][3]

Materials:

-

p-Nitrophenylhydrazine hydrochloride (1.0 eq)

-

Isopropyl methyl ketone (1.0 eq)

-

Glacial Acetic Acid

-

Concentrated Hydrochloric Acid (HCl)

-

1 M Sodium Hydroxide (NaOH) solution

-

Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve p-nitrophenylhydrazine hydrochloride and isopropyl methyl ketone in a mixture of glacial acetic acid and concentrated hydrochloric acid.

-

Reaction: Heat the mixture to reflux and stir for approximately 4 hours. Monitor the reaction progress by TLC.

-

Work-up: After completion, cool the reaction mixture to room temperature and carefully neutralize with 1 M NaOH solution.

-

Extraction: Dilute with water and extract with dichloromethane or chloroform (3 x volume of aqueous layer).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Further purification can be achieved by column chromatography on silica gel if necessary.

Figure 2: A generalized experimental workflow for the Fischer Indole Synthesis.

Conclusion and Future Outlook

The Fischer indole synthesis, despite its age, continues to be a powerful and indispensable tool in the arsenal of the synthetic chemist. A thorough understanding of the reaction mechanism, particularly the influence of substituents on the phenylhydrazine ring, is crucial for its successful application. As this guide has detailed, the interplay of electronic and steric effects governs the reaction's efficiency and, in some cases, its regiochemical outcome. By leveraging this knowledge, researchers and drug development professionals can more effectively design and execute syntheses of novel indole-containing molecules with therapeutic potential. The continued exploration of new catalysts and reaction conditions, including flow chemistry and microwave-assisted synthesis, promises to further expand the scope and utility of this classic reaction, ensuring its relevance for years to come.

References

-

Sajjadifar, S., Vahedi, H., Massoudi, A., & Louie, O. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491-2498. [Link]

-

MDPI. (n.d.). New 3H-Indole Synthesis by Fischer's Method. Part I. Retrieved from [Link]

- Robinson, B. (1982). The Fischer Indole Synthesis. John Wiley & Sons.

-

ResearchGate. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Retrieved from [Link]

-

Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]

-

So, S. S., & Garg, N. K. (2011). Why Do Some Fischer Indolizations Fail? The Journal of Organic Chemistry, 76(6), 1738–1745. [Link]

-

Ishii, H., et al. (1995). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Chemical & Pharmaceutical Bulletin, 43(10), 1647-1657. [Link]

-

Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911. [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]

-

Garg, N. K., et al. (2012). A Fischer Indolization Strategy toward the Total Synthesis of (−)-Goniomitine. The Journal of Organic Chemistry, 77(17), 7643–7649. [Link]

-

Science Info. (2024). Fischer Indole Synthesis: Mechanism, Features, Drawbacks. Retrieved from [Link]

-

Robinson, G. M., & Robinson, R. (1924). C.—The mechanism of E. Fischer's synthesis of indoles. Application of the method to the preparation of a pyrindole derivative. Journal of the Chemical Society, Transactions, 125, 827-840. [Link]

-

Tabatabaeian, K., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(85), 54066-54088. [Link]

-

ResearchGate. (2017). Fischer indole synthesis applied to the total synthesis of natural products. Retrieved from [Link]

-

ResearchGate. (n.d.). Fischer indole synthesis. Retrieved from [Link]

-

Reddit. (2017). [Named Reaction #5]: Fischer Indole Synthesis. Retrieved from [Link]

-

YouTube. (2020). Fischer Indole synthesis: Retrosynthesis and complete mechanistic description with examples. Retrieved from [Link]

-

Wikipedia. (n.d.). Hughes–Ingold symbol. Retrieved from [Link]

-

Pausacker, K. H., & Schubert, C. I. (1949). Mechanism of the Fischer indole synthesis. Nature, 163(4138), 289. [Link]

-

Hughes, D. L. (1993). PROGRESS IN THE FISCHER INDOLE REACTION. A REVIEW. Organic Preparations and Procedures International, 25(6), 607-632. [Link]

-

ResearchGate. (2021). Fischer Indole Synthesis. Retrieved from [Link]

-

YouTube. (2011). The Fischer Indole synthesis: reaction mechanism tutorial. Retrieved from [Link]

Sources

- 1. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. benchchem.com [benchchem.com]

- 6. books.google.cn [books.google.cn]

- 7. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]

A Senior Application Scientist's Guide to (4-Iodophenyl)hydrazine Hydrochloride: Unlocking Synthetic Potential Through the Iodine Substituent

Abstract

(4-Iodophenyl)hydrazine hydrochloride is a pivotal reagent in modern organic synthesis, offering a unique combination of functionalities that make it invaluable to researchers in medicinal chemistry and materials science. Its reactivity is profoundly influenced by the iodine substituent at the para-position of the phenyl ring. This guide provides an in-depth exploration of the dual role of the iodine atom, dissecting its electronic and steric effects and elucidating its function as both a directing group and a versatile synthetic handle. We will examine its classic application in the Fischer indole synthesis and its contemporary utility as a substrate in palladium-catalyzed cross-coupling reactions. This document serves as a technical resource for scientists, offering not only mechanistic insights but also field-proven experimental protocols to effectively harness the reactivity of this versatile molecule.

Introduction: The Strategic Importance of (4-Iodophenyl)hydrazine Hydrochloride

Phenylhydrazine and its derivatives are cornerstone reagents in organic chemistry, most famously for their role in the synthesis of indoles, a privileged scaffold in countless pharmaceuticals and natural products. The introduction of a halogen substituent onto the phenyl ring dramatically expands the synthetic utility of the parent molecule. Among halogenated phenylhydrazines, the iodo-substituted variant, (4-Iodophenyl)hydrazine hydrochloride, stands out.

The iodine atom imparts a bimodal reactivity profile:

-

Modulation of Core Reactivity: It electronically influences the nucleophilicity of the hydrazine moiety, impacting its condensation reactions and the subsequent steps of classic transformations like the Fischer indole synthesis.

-

A Gateway to Molecular Complexity: The carbon-iodine (C-I) bond serves as a highly effective leaving group in a multitude of transition-metal-catalyzed cross-coupling reactions, allowing for the late-stage introduction of diverse functional groups.

This guide will deconstruct these roles to provide a comprehensive understanding of how to strategically leverage the iodine substituent in synthetic design.

Physicochemical Properties

A foundational understanding begins with the basic properties of the reagent.

| Property | Value | Reference |

| CAS Number | 62830-55-1 | |

| Molecular Formula | C₆H₈ClIN₂ | [1] |

| Molecular Weight | 270.50 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | 150-151 °C | |

| Storage | Room Temperature |

The Dual Nature of the Iodine Substituent

The reactivity of (4-Iodophenyl)hydrazine hydrochloride is not merely the sum of its parts; it is a complex interplay of the electronic and steric properties of the iodine atom, which modulate the behavior of the entire molecule.

Electronic Effects: A Tug-of-War

The iodine atom, like other halogens, exerts two opposing electronic effects on the aromatic ring:

-

Inductive Effect (-I): Due to its electronegativity, iodine withdraws electron density from the phenyl ring through the sigma bond framework. This effect is deactivating, making the ring less susceptible to electrophilic attack compared to benzene.

-

Resonance Effect (+R): The lone pairs on the iodine atom can be delocalized into the pi-system of the aromatic ring. This effect donates electron density and is ortho, para-directing.

For iodine, the inductive effect generally outweighs the resonance effect, resulting in a net deactivation of the ring. However, the resonance effect is still crucial for directing subsequent reactions.

Caption: Workflow of the Fischer Indole Synthesis.

Experimental Protocol: Synthesis of 6-iodo-2-methyl-1H-indole

This protocol describes a representative Fischer indole synthesis using (4-Iodophenyl)hydrazine hydrochloride and acetone.

Reagents & Equipment:

-

(4-Iodophenyl)hydrazine hydrochloride

-

Acetone

-

Polyphosphoric acid (PPA)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Ice bath

-

Standard glassware for workup and purification

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask, add (4-Iodophenyl)hydrazine hydrochloride (2.7 g, 10 mmol).

-

Hydrazone Formation (in situ): Add an excess of acetone (5.8 g, 100 mmol). Stir the suspension at room temperature for 30 minutes. While direct isolation of the hydrazone is possible, proceeding in situ is often more efficient.

-

Cyclization: Carefully add polyphosphoric acid (~20 g) to the flask. The mixture will become thick.

-

Heating: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress using TLC (e.g., 4:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 1-2 hours.

-

Quenching: Allow the reaction mixture to cool to approximately 60 °C. Carefully and slowly pour the mixture onto crushed ice (~100 g) in a beaker with stirring. This will hydrolyze the PPA and precipitate the crude product.

-

Workup: Stir the aqueous slurry until all the ice has melted. Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water until the filtrate is neutral, then with a small amount of cold ethanol.

-

Purification: The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure 6-iodo-2-methyl-1H-indole.

Reactivity Profile II: A Linchpin in Cross-Coupling Chemistry

The true synthetic power of the iodo-substituent is realized when it is used as a leaving group in transition-metal-catalyzed cross-coupling reactions. This allows the 6-iodoindole scaffold (or the parent (4-Iodophenyl)hydrazine itself, after protecting the hydrazine moiety) to be elaborated into a vast array of more complex structures.

Key Cross-Coupling Reactions

The high reactivity of the C-I bond makes it an ideal substrate for numerous named reactions: [2]

-

Suzuki-Miyaura Coupling: Forms C-C bonds with boronic acids/esters. Widely used for creating biaryl structures.

-

Heck-Mizoroki Coupling: Forms C-C bonds with alkenes.

-

Sonogashira Coupling: Forms C-C bonds with terminal alkynes.

-

Buchwald-Hartwig Amination: Forms C-N bonds with amines.

-

Stille Coupling: Forms C-C bonds with organostannanes.

These reactions provide reliable and high-yielding pathways to functionalize the aromatic core, a strategy central to modern drug discovery. [2]

Caption: Cross-coupling pathways enabled by the iodo-substituent.

Experimental Protocol: Suzuki-Miyaura Coupling of a 6-Iodoindole Derivative

This protocol describes a general procedure for the Suzuki-Miyaura coupling of a protected 6-iodoindole with phenylboronic acid.

Reagents & Equipment:

-

N-protected 6-iodoindole (e.g., 1-(tert-butoxycarbonyl)-6-iodoindole)

-

Phenylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., 1,4-dioxane, DME, or Toluene, with water)

-

Schlenk flask or sealed reaction vial

-

Inert atmosphere supply (Nitrogen or Argon)

-

Magnetic stirrer with heating mantle

Procedure:

-

Inert Atmosphere: Set up a Schlenk flask and purge it with an inert gas (N₂ or Ar) for 10-15 minutes.

-

Reagent Addition: To the flask, add the N-protected 6-iodoindole (1 equiv.), phenylboronic acid (1.2-1.5 equiv.), and the base (2-3 equiv.).

-

Catalyst Addition: Add the palladium catalyst (1-5 mol%).

-

Solvent Addition: Add the degassed solvent system (e.g., a 3:1 mixture of dioxane and water). The reaction mixture should be thoroughly degassed again by bubbling the inert gas through the solution for 10 minutes.

-

Heating: Heat the reaction mixture to 80-100 °C with stirring. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and wash it with brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude residue can be purified by flash column chromatography on silica gel to afford the desired 6-phenylindole product.

Conclusion and Future Outlook

(4-Iodophenyl)hydrazine hydrochloride is a testament to the power of strategic functionalization in chemical synthesis. The iodine substituent is not a passive spectator; it is an active participant that defines the molecule's utility. It serves a dual purpose: first, as a modulator in classic reactions like the Fischer indole synthesis, and second, as a supremely reactive handle for modern cross-coupling chemistry. This bimodal reactivity allows chemists to first build a core heterocyclic scaffold and then, in a subsequent step, introduce a wide range of molecular fragments with precision and efficiency. As the demand for complex, highly functionalized molecules in drug discovery and materials science continues to grow, the strategic application of reagents like (4-Iodophenyl)hydrazine hydrochloride will remain an indispensable tool for the modern synthetic chemist.

References

- Verfürth, Y., & Ugi, I. (1991). The Fischer Indole Synthesis. In Comprehensive Organic Synthesis (Vol. 4, pp. 1091-1112). Pergamon.

Sources

spectroscopic data (NMR, IR) of (4-Iodophenyl)hydrazine hydrochloride

An In-depth Technical Guide to the Spectroscopic Profile of (4-Iodophenyl)hydrazine Hydrochloride

Abstract

(4-Iodophenyl)hydrazine hydrochloride (CAS No: 62830-55-1; Molecular Formula: C₆H₈ClIN₂) is a pivotal intermediate in the synthesis of a wide array of pharmaceutical compounds, agrochemicals, and dyes. Its utility in constructing complex heterocyclic scaffolds, such as indoles via the Fischer synthesis, necessitates a comprehensive understanding of its structural and electronic properties. Spectroscopic analysis provides the foundational data for quality control, reaction monitoring, and structural elucidation. This guide presents a detailed, predictive analysis of the Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Infrared (IR) spectroscopic data for (4-Iodophenyl)hydrazine hydrochloride. In the absence of a complete, publicly available experimental dataset for this specific salt, this document leverages established spectroscopic principles and empirical data from closely related structural analogs to construct a reliable and scientifically-grounded spectral profile.

Introduction: The Molecular Blueprint

(4-Iodophenyl)hydrazine hydrochloride is the salt formed by the reaction of the free base, (4-iodophenyl)hydrazine, with hydrochloric acid. This protonation occurs at the terminal nitrogen atom of the hydrazine moiety, forming a hydrazinium ion (-NHNH₃⁺). This structural modification profoundly influences the compound's electronic distribution and, consequently, its spectroscopic signature compared to the free base. The molecule consists of a para-disubstituted benzene ring, a key structural motif that dictates the patterns observed in its NMR and IR spectra. The two substituents, an iodine atom and a hydrazinium group, exert distinct and predictable electronic effects on the aromatic ring.

The purpose of this guide is to provide researchers and drug development professionals with a robust framework for identifying and characterizing (4-Iodophenyl)hydrazine hydrochloride. We will dissect the anticipated spectral features, explain the underlying chemical principles, and provide standardized protocols for data acquisition.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum of (4-Iodophenyl)hydrazine hydrochloride is expected to be characterized by distinct signals from the aromatic protons and the highly deshielded protons of the hydrazinium group.

Predicted Spectral Analysis

Aromatic Region (7.0–8.0 ppm): The para-substitution pattern of the benzene ring gives rise to a symmetrical AA'BB' spin system. Due to the differing electronic environments on either side of the ring, this system typically resolves into two distinct, mutually coupled doublets.

-

Protons H-2 and H-6: These protons are ortho to the electron-withdrawing hydrazinium group (-NHNH₃⁺). The positive charge on the nitrogen induces a strong deshielding effect, shifting these protons significantly downfield.

-

Protons H-3 and H-5: These protons are ortho to the iodine atom. While iodine is electronegative, its deshielding effect is less pronounced than that of the hydrazinium group. Data from analogous p-disubstituted benzenes suggest these protons will resonate upfield relative to H-2/H-6.[1]

The coupling between these adjacent ortho protons (J₂₃ and J₅₆) is expected to result in a typical ortho-coupling constant of approximately 8-9 Hz.

Hydrazinium Region (>10 ppm): The protons attached to the nitrogen atoms (-NH- and -NH₃⁺) are expected to be significantly deshielded due to the positive charge and the electronegativity of nitrogen.

-

In aprotic polar solvents like DMSO-d₆, these protons should be observable as broad signals. Their chemical shifts are anticipated to be greater than 10 ppm, a characteristic feature of ammonium and similar cationic species.

-

These signals will readily exchange with deuterium. If the spectrum were recorded in D₂O, these peaks would disappear, which serves as a definitive diagnostic test.

Tabulated ¹H NMR Data (Predicted)

| Assigned Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| H-2, H-6 | 7.55 - 7.75 | Doublet | ~8.5 | Ortho to the -NHNH₃⁺ group; deshielded. |

| H-3, H-5 | 7.10 - 7.30 | Doublet | ~8.5 | Ortho to the Iodine atom. |

| -NH-NH₃⁺ | > 10.0 | Broad Singlets | N/A | Exchangeable with D₂O. Position is concentration and temperature dependent. |

| Predicted spectrum in DMSO-d₆ referenced to TMS at 0.00 ppm. |

Experimental Protocol for ¹H NMR

-

Sample Preparation: Dissolve 5-10 mg of (4-Iodophenyl)hydrazine hydrochloride in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.

-

Internal Standard: Use the residual solvent peak of DMSO (δ ≈ 2.50 ppm) for calibration, or add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrument Parameters:

-

Spectrometer: 400 MHz or higher for better resolution.

-

Temperature: 298 K.

-

Pulse Program: Standard single-pulse acquisition.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

-

Data Processing: Apply a Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

Visualization: Proton Assignments

Caption: Molecular structure of (4-Iodophenyl)hydrazine hydrochloride with proton assignments.

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The proton-decoupled ¹³C NMR spectrum provides critical information about the carbon framework. Due to the molecule's symmetry, only four signals are expected for the six aromatic carbons.

Predicted Spectral Analysis

The chemical shifts of the aromatic carbons are governed by the inductive and resonance effects of the substituents, with a particularly strong influence from the "heavy atom effect" of iodine.[2]

-

C-4 (Iodine-bearing carbon): The most diagnostic signal in the spectrum. The heavy iodine atom induces significant shielding of the directly attached carbon nucleus. This "heavy atom effect" is expected to shift the C-4 signal substantially upfield, to a region uncharacteristic for aromatic carbons, providing a unique identifier for the structure.[3]

-

C-1 (Hydrazinium-bearing carbon): This ipso-carbon is attached to the electron-withdrawing -NHNH₃⁺ group and will be deshielded, causing it to resonate at the downfield end of the aromatic region.

-

C-3 and C-5: These carbons, ortho to the iodine, will experience a moderate deshielding effect.

-

C-2 and C-6: These carbons, ortho to the hydrazinium group, will be shifted downfield, though typically less than the ipso-carbon C-1.

Tabulated ¹³C NMR Data (Predicted)

| Assigned Carbons | Predicted Chemical Shift (δ, ppm) | Notes |

| C-1 | 145 - 150 | Deshielded by -NHNH₃⁺ group. |

| C-3, C-5 | 138 - 142 | Deshielded by adjacent iodine. |

| C-2, C-6 | 118 - 122 | Influenced by electron-withdrawing -NHNH₃⁺ group. |

| C-4 | 90 - 95 | Strongly shielded by the "heavy atom effect" of iodine. Highly diagnostic. |

| Predicted spectrum in DMSO-d₆ referenced to the solvent peak at δ ≈ 39.52 ppm. |

Experimental Protocol for ¹³C NMR

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR. Dissolve 25-50 mg of the compound in approximately 0.7 mL of DMSO-d₆.

-

Instrument Parameters:

-

Spectrometer: 100 MHz or higher.

-

Pulse Program: Standard proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: A higher number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.

-

-

Data Processing: Standard Fourier transform, phasing, and baseline correction.

Visualization: Carbon Assignments

Caption: Molecular structure showing the unique carbon environments for ¹³C NMR analysis.

Infrared (IR) Spectroscopy

The IR spectrum reveals the vibrational modes of the molecule's functional groups. For (4-Iodophenyl)hydrazine hydrochloride, the key regions of interest are the N-H vibrations of the hydrazinium ion, and the C-H and C=C vibrations of the substituted aromatic ring.

Predicted Spectral Analysis

Drawing parallels with the spectrum of phenylhydrazine hydrochloride, the following absorptions are anticipated.[4]

-

N-H Stretching (Hydrazinium): A very prominent, broad, and strong absorption band is expected in the 2500-3200 cm⁻¹ region. This band arises from the various N-H stretching vibrations within the -NH-NH₃⁺ moiety and is characteristic of ammonium salts.

-

Aromatic C-H Stretching: A weaker band should appear just above 3000 cm⁻¹, typically around 3030-3100 cm⁻¹.

-

N-H Bending: Asymmetric and symmetric bending vibrations of the -NH₃⁺ group are expected in the 1500-1600 cm⁻¹ region. These may overlap with the aromatic C=C stretching bands.

-

Aromatic C=C Stretching: Two to three bands of variable intensity are expected between 1450 cm⁻¹ and 1600 cm⁻¹.

-

C-H Out-of-Plane Bending: This is a highly diagnostic band for determining the substitution pattern of the aromatic ring. For a para-(1,4)-disubstituted ring, a single strong absorption is expected in the 810-840 cm⁻¹ range.[5] The presence of this band is strong evidence for the 4-iodo substitution pattern.

-

C-I Stretching: The carbon-iodine bond stretch is a low-energy vibration and is expected to appear in the far-infrared region (480-610 cm⁻¹), which may not be observable on a standard mid-IR (4000-400 cm⁻¹) instrument.

Tabulated IR Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| 2500 - 3200 | Strong, Very Broad | N-H Stretching (in -NH-NH₃⁺) |

| 3030 - 3100 | Medium-Weak | Aromatic C-H Stretching |

| 1580 - 1610 | Medium | Aromatic C=C Stretching / N-H Bending |

| 1490 - 1510 | Medium-Strong | Aromatic C=C Stretching |

| 810 - 840 | Strong, Sharp | Aromatic C-H Out-of-Plane Bending (para-disubstitution) |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly dry both the sample and spectroscopic grade potassium bromide (KBr) to remove moisture.

-

Grind 1-2 mg of the sample with approximately 100-200 mg of KBr in an agate mortar until a fine, homogenous powder is obtained.

-

Transfer the powder to a pellet press and apply several tons of pressure to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Obtain a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Data Analysis: The resulting spectrum of transmittance vs. wavenumber is analyzed for the characteristic absorption bands.

Visualization: IR Analysis Workflow

Caption: Standard workflow for solid-state IR spectroscopic analysis using the KBr pellet method.

Conclusion

The spectroscopic profile of (4-Iodophenyl)hydrazine hydrochloride is defined by a unique confluence of features arising from its three core components: the p-disubstituted aromatic ring, the electron-withdrawing hydrazinium cation, and the heavy iodine atom. The key diagnostic features for its unambiguous identification are:

-

¹H NMR: Two doublets in the aromatic region with an ortho-coupling constant of ~8-9 Hz, and broad, exchangeable proton signals downfield of 10 ppm.

-

¹³C NMR: A highly shielded ipso-carbon signal between 90-95 ppm, which is directly attached to the iodine atom.

-

IR: A very broad N-H stretching band from 2500-3200 cm⁻¹ and a strong, sharp C-H out-of-plane bending band between 810-840 cm⁻¹, confirming the para-substitution pattern.

This guide provides a robust, predictive framework that empowers researchers to confidently interpret spectral data, ensure material quality, and accelerate research and development objectives.

References

-

National Institute of Standards and Technology (NIST). Phenylhydrazine hydrochloride IR Spectrum. NIST Chemistry WebBook, SRD 69. [Link]

-

PubChem. Phenylhydrazine hydrochloride. National Center for Biotechnology Information. [Link]

-

Saielli, G., & Bagno, A. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 20(28), 18737-18744. [Link]

-

Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy, 31(5), 34-37. [Link]

-

LibreTexts Chemistry. Spectroscopy of Aromatic Compounds. [Link]

-

Szonert, V., & Tlili, A. (1989). Structure of and electronic interactions in aromatic polyvalent iodine compounds: A 13 C NMR study. Magnetic Resonance in Chemistry, 27(9), 815-822. [Link]

-

Brugel, W. (2009). A compilation of aromatic proton chemical shifts in mono- and di- substituted benzenes. Journal of Physical and Chemical Reference Data, 8(4), 917-989. [Link]

Sources

- 1. srd.nist.gov [srd.nist.gov]

- 2. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. Structure of and electronic interactions in aromatic polyvalent iodine compounds: A 13 C NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phenylhydrazine | C6H5NHNH2 | CID 7516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. spectroscopyonline.com [spectroscopyonline.com]